molecular formula C17H18O4 B1313581 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one CAS No. 53874-01-4

1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one

Cat. No. B1313581
CAS RN: 53874-01-4
M. Wt: 286.32 g/mol
InChI Key: ZBAVDRIZVBMFCH-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one (hereafter referred to as 1-PPE) is a phenolic compound that has been studied for its potential applications in the fields of biochemistry and physiology. 1-PPE is a derivative of phenol, and is a hydrophobic compound that is soluble in organic solvents. It has been studied for its potential use as an antioxidant, a chelating agent, and a bioactive compound.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Related Compounds : Research has led to the synthesis of compounds such as 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5,6-dihydropyrimidin-2(1H)-one, showcasing methods to create complex molecules with potential antimicrobial activity. The study explores the reaction of 1-chloro-4-(p-tolyloxy)benzene with 1-(4-hydroxy phenyl)-ethanone, demonstrating a pathway that might be relevant for the synthesis of compounds related to "1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one" (Dave et al., 2013).

  • Characterization and Isomerization Studies : A study reported the synthesis and spectral characterization of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones, highlighting methods for isomerization to produce structurally related compounds. This research provides insight into the chemical behavior of compounds with similar structures to "1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one," emphasizing the significance of structural and spectral analysis (Shtamburg et al., 2018).

Potential Applications

  • Antimicrobial Activity : The antimicrobial activity of synthesized compounds, including a detailed study on the microbial action against various species such as Bacillus subtilis and Escherichia coli, suggests a potential application for "1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one" in developing antimicrobial agents (Dave et al., 2013).

  • Chemical Synthesis and Reactions : The synthesis of related compounds, such as 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, provides a foundation for understanding the reactivity and potential applications of "1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one" in chemical synthesis and the development of novel organic molecules (Guo Bao-guo, 2012).

properties

IUPAC Name

1-[2-hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-13(18)17-15(19)9-5-10-16(17)21-12-6-11-20-14-7-3-2-4-8-14/h2-5,7-10,19H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAVDRIZVBMFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCCCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493727
Record name 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one

CAS RN

53874-01-4
Record name 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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